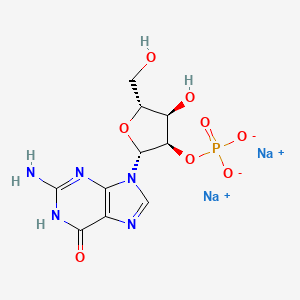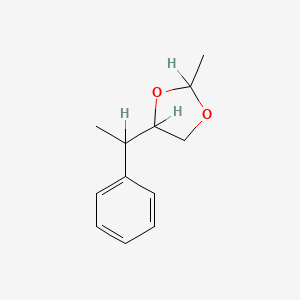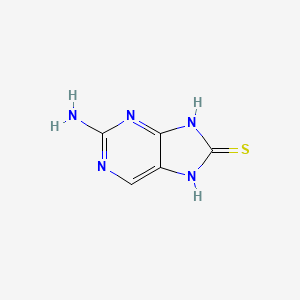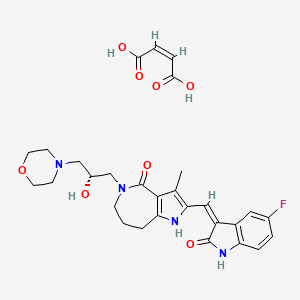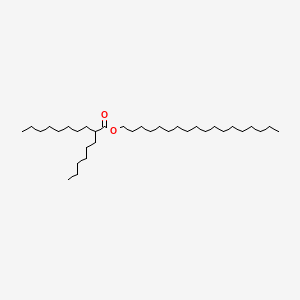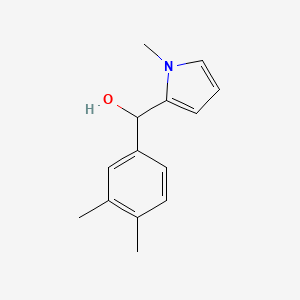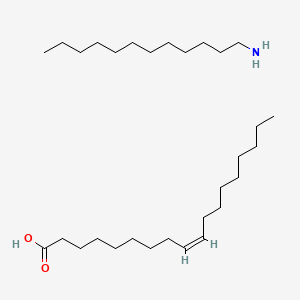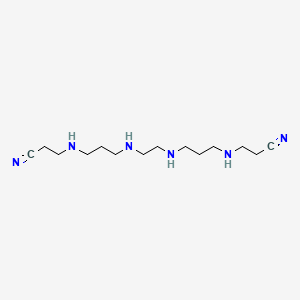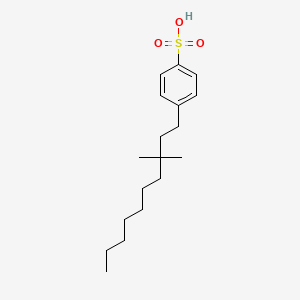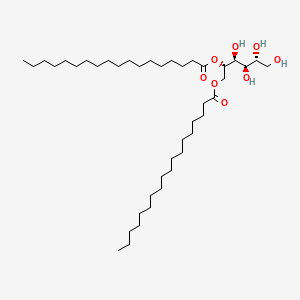
D-Glucitol distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Glucitol distearate is typically synthesized through the esterification of D-glucitol with stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under elevated temperatures to facilitate the esterification process . The reaction can be represented as follows:
D-Glucitol+2Stearic Acid→D-Glucitol Distearate+2Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes where D-glucitol and stearic acid are fed into a reactor. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucitol distearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding D-glucitol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol or acid .
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst at elevated temperatures.
Transesterification: Requires an alcohol or acid and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: D-glucitol and stearic acid.
Transesterification: New esters depending on the alcohol or acid used.
Applications De Recherche Scientifique
D-Glucitol distearate has a wide range of applications in scientific research:
Mécanisme D'action
D-Glucitol distearate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The molecular targets include the interfaces of oil and water phases, where it aligns itself to reduce interfacial tension .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorbitan monostearate: Another ester of D-glucitol with one stearic acid molecule.
Sorbitan tristearate: An ester of D-glucitol with three stearic acid molecules.
Polysorbates: Ethoxylated derivatives of sorbitan esters with varying numbers of ethylene oxide units.
Uniqueness
D-Glucitol distearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it an effective emulsifier for a wide range of applications. Its biocompatibility and non-ionic nature also contribute to its versatility in various formulations .
Propriétés
Numéro CAS |
68317-50-0 |
|---|---|
Formule moléculaire |
C42H82O8 |
Poids moléculaire |
715.1 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-octadecanoyloxyhexyl] octadecanoate |
InChI |
InChI=1S/C42H82O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)49-36-38(42(48)41(47)37(44)35-43)50-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44,47-48H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1 |
Clé InChI |
MZIPZRNJUJLPSS-FOGKZQIUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



